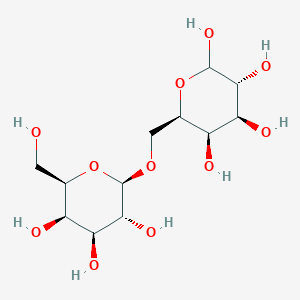
6-O-beta-D-galactopyranosyl-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-β-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a β-1,6-glycosidic bond. This compound is often used in biochemical research, particularly in studies involving carbohydrate-binding proteins and immunoglobulins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-β-D-Galactopyranosyl-D-galactose typically involves the glycosylation of a galactose derivative. One common method is the fusion of penta-O-acetyl-β-D-galactopyranose with benzyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside in the presence of a catalytic amount of toluene-p-sulphonic acid. The product is then deacetylated and hydrogenated to yield the desired disaccharide .
Industrial Production Methods
Industrial production of 6-O-β-D-Galactopyranosyl-D-galactose can involve enzymatic synthesis using β-galactosidase. This enzyme catalyzes the transfer of a galactopyranosyl residue from lactose to another galactose molecule, forming the β-1,6 linkage. The enzyme can be immobilized on a solid support to enhance its reusability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-O-β-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
6-O-β-D-Galactopyranosyl-D-galactose is widely used in scientific research due to its unique structure and properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in binding studies of immunoglobulins specific for β-D-(1→6)-linked D-galactopyranans.
Industry: It is used in the production of prebiotic oligosaccharides and functional foods.
Mecanismo De Acción
The mechanism of action of 6-O-β-D-Galactopyranosyl-D-galactose involves its interaction with specific carbohydrate-binding proteins, such as lectins and antibodies. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparación Con Compuestos Similares
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used as a prebiotic and laxative.
Galacto-oligosaccharides (GOS): Prebiotic carbohydrates derived from lactose.
Uniqueness
6-O-β-D-Galactopyranosyl-D-galactose is unique due to its specific β-1,6 linkage between two galactose molecules, which is less common compared to other disaccharides like lactose (β-1,4 linkage) and sucrose (α-1,2 linkage). This unique structure makes it particularly useful in studies involving β-1,6-linked polysaccharides and their biological functions .
Propiedades
Número CAS |
3031-35-4 |
|---|---|
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
Clave InChI |
DLRVVLDZNNYCBX-JZSVMVJISA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















